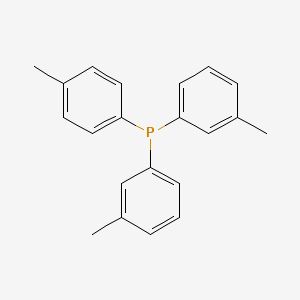![molecular formula C12H14OS B14693661 Spiro[1,3-benzoxathiole-2,1'-cyclohexane] CAS No. 29026-66-2](/img/structure/B14693661.png)
Spiro[1,3-benzoxathiole-2,1'-cyclohexane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzoxathiole ring is fused to a cyclohexane ring through a single spiro carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1,3-benzoxathiole-2,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . These reactions often require specific conditions, such as controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of spirocyclic compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] has several applications in scientific research:
作用機序
The mechanism of action of Spiro[1,3-benzoxathiole-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: This compound features a spiro linkage between a cyclohexane and an indoline ring and is known for its biological activities.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: This compound has a spiro linkage between a cyclopropane and an indole ring and is studied for its stability and reactivity.
Uniqueness
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is unique due to its benzoxathiole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new materials and drugs.
特性
CAS番号 |
29026-66-2 |
|---|---|
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC名 |
spiro[1,3-benzoxathiole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H14OS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2 |
InChIキー |
MNITVERLBLBQIF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
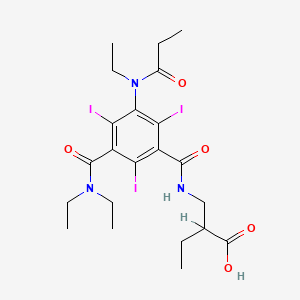
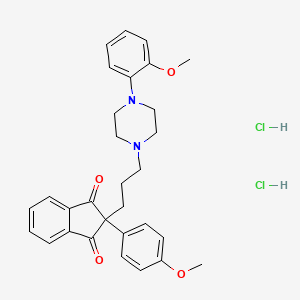
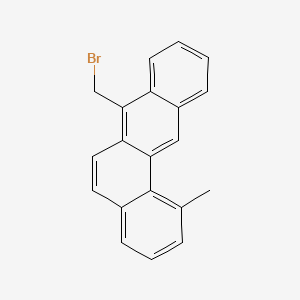
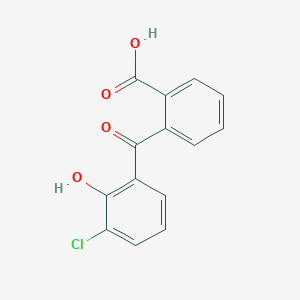
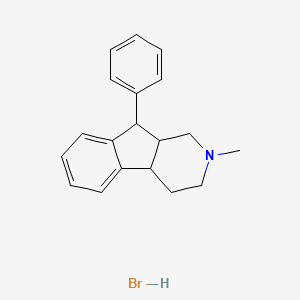
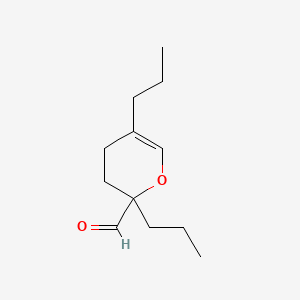

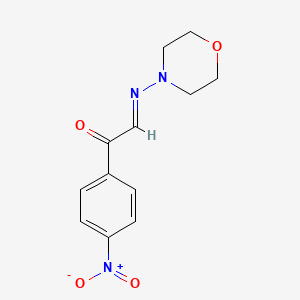
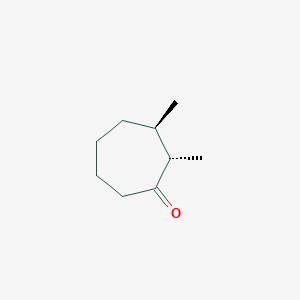
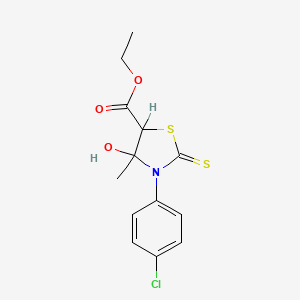
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
